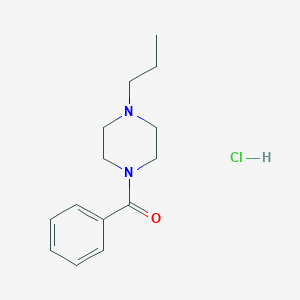

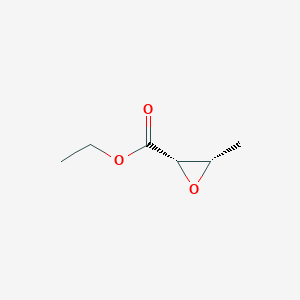

(2S,3S)-3-甲基氧杂环丙烷-2-羧酸乙酯

描述

Synthesis Analysis

The synthesis of similar compounds involves several key steps, including the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation. This solvent-free approach enhances yield and purity.Molecular Structure Analysis

The molecular structure of related compounds provides insight into the structural integrity and conformation of ethyl (2S,3S)-3-methyloxirane-2-carboxylate. The importance of specific bond lengths and conformational stability in determining the overall molecular geometry has been emphasized .Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex, as illustrated by the synthesis and chemical behavior of related oxirane-carboxylate derivatives . The significance of substituents and chain length on chemical reactivity and biological activity has been highlighted.Physical And Chemical Properties Analysis

The physical properties of similar compounds, including their crystalline structure and thermal behavior, are crucial for their application in material science . Data on crystallinity, thermal stability, and intramolecular interactions are essential for understanding the physical characteristics of ethyl (2S,3S)-3-methyloxirane-2-carboxylate.科学研究应用

螺化合物的合成: 它用于合成螺化合物并分析它们在 1H-NMR 光谱中的质子信号 (Abe 等人,2010).

制备中间亚伦的二聚体衍生物: 该化合物有助于制备中间亚伦的二聚体衍生物 (Beccalli 等人,1994).

三氟甲基取代的羧酸酯和酮的合成: 它用作合成新型对映体纯三氟甲基取代的羧酸酯、酮、二酮的多功能、易得的含 CF3 的结构单元 (Bussche-Hünnefeld & Seebach,1992).

肌肉营养不良的治疗剂: 由于其对参与肌原纤维蛋白降解的半胱氨酸蛋白酶的抑制活性,它显示出作为肌肉营养不良的口服治疗剂的潜力 (Tamai 等人,1987).

抑制肺癌细胞生长: 该化合物可以通过细胞周期阻滞抑制 A549 和 H322 肺癌细胞的生长 (Shen 等人,2012).

香豆素衍生物的合成: (2S,3S)-3-甲基氧杂环丙烷-2-羧酸乙酯用于合成香豆素衍生物,例如 3-氨基甲酰基衍生物 (Saikachi & Ichikawa,1966).

顺式-5-取代哌啶酸乙酯的合成: 衍生自(2S,3S)-3-甲基氧杂环丙烷-2-羧酸乙酯的 2-甲基-2-乙烯基氧杂环丙烷的掩蔽烯醇酸盐可用于直接进行维尼罗格曼尼希型反应,作为合成顺式-5-取代哌啶酸乙酯的中间体 (Lautens 等人,2004).

抗菌和抗真菌特性: 它对各种病原菌和酵母具有抗菌和抗真菌特性 (Altundas 等人,2010).

抗氧化和抗炎活性: 某些衍生物显示出良好的抗氧化和抗炎活性,与双氯芬酸相当 (Madhavi & Sreeramya,2017).

安全和危害

The safety data sheet for a similar compound, α,β-Dibromohydrocinnamic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

未来方向

While there is limited information specifically about ethyl (2S,3S)-3-methyloxirane-2-carboxylate, research into similar compounds continues to contribute to advancements in organic chemistry . Future research may provide more insights into the properties and potential applications of ethyl (2S,3S)-3-methyloxirane-2-carboxylate.

属性

IUPAC Name |

ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHEFOZRVPJRK-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426431 | |

| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

CAS RN |

110508-08-2 | |

| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)

![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)